molecular formula C18H14O2 B14212719 5-[2-(Naphthalen-2-yl)ethenyl]benzene-1,3-diol CAS No. 823804-70-2

5-[2-(Naphthalen-2-yl)ethenyl]benzene-1,3-diol

Cat. No.: B14212719
CAS No.: 823804-70-2
M. Wt: 262.3 g/mol
InChI Key: FDFWGPCFEKWUII-UHFFFAOYSA-N
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Description

5-[2-(Naphthalen-2-yl)ethenyl]benzene-1,3-diol is an organic compound that belongs to the class of dihydroxybenzenes This compound features a benzene ring substituted with two hydroxyl groups and a naphthyl group connected via an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Naphthalen-2-yl)ethenyl]benzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the Suzuki cross-coupling reaction, where a halogenated benzene derivative reacts with a naphthylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a temperature range of 80-100°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki cross-coupling reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-throughput screening and optimization techniques can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Naphthalen-2-yl)ethenyl]benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ethenyl linkage can be reduced to an ethyl linkage.

    Substitution: Electrophilic aromatic substitution can occur at the benzene ring or the naphthyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of naphthoquinones and benzoquinones.

    Reduction: Formation of 5-[2-(Naphthalen-2-yl)ethyl]benzene-1,3-diol.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

5-[2-(Naphthalen-2-yl)ethenyl]benzene-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[2-(Naphthalen-2-yl)ethenyl]benzene-1,3-diol involves its interaction with biological membranes and proteins. The compound can undergo keto-enol tautomerism, which may influence its binding affinity to molecular targets . The hydroxyl groups can form hydrogen bonds with amino acid residues in proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylcatechol (3-methylbenzene-1,2-diol)
  • 4-Methylcatechol (4-methylbenzene-1,2-diol)
  • Orcinol (5-methylbenzene-1,3-diol)
  • Guaiacol (2-methoxyphenol)
  • Mequinol (4-methoxyphenol)

Uniqueness

5-[2-(Naphthalen-2-yl)ethenyl]benzene-1,3-diol is unique due to its naphthyl group, which imparts distinct electronic and steric properties compared to other dihydroxybenzenes. This structural feature enhances its potential interactions with biological targets and its utility in various applications.

Properties

CAS No.

823804-70-2

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

5-(2-naphthalen-2-ylethenyl)benzene-1,3-diol

InChI

InChI=1S/C18H14O2/c19-17-10-14(11-18(20)12-17)6-5-13-7-8-15-3-1-2-4-16(15)9-13/h1-12,19-20H

InChI Key

FDFWGPCFEKWUII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=CC3=CC(=CC(=C3)O)O

Origin of Product

United States

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